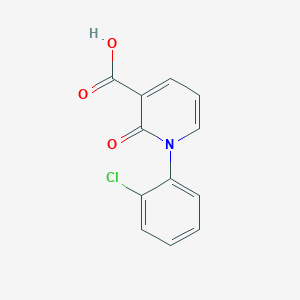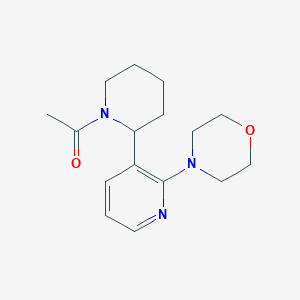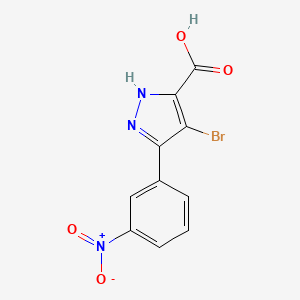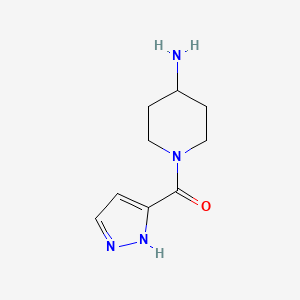
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound that contains both oxadiazole and oxadiazolyl groups. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole rings.
Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- 5-methyl-1,3-oxazol-2-yl)methylamine
- 2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Comparison: Compared to these similar compounds, 5-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C6H4N4O4 |
|---|---|
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
5-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O4/c1-2-3(10-14-9-2)4-7-8-5(13-4)6(11)12/h1H3,(H,11,12) |
Clé InChI |
UCPWRWBSDKQVSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1C2=NN=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


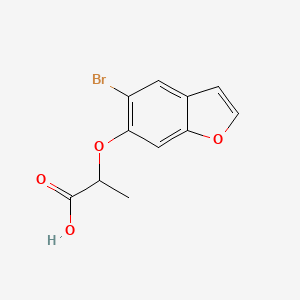
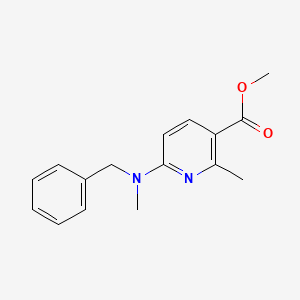
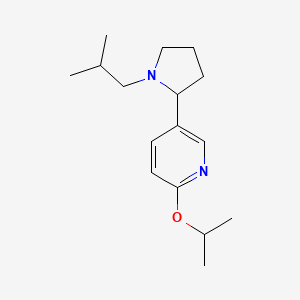
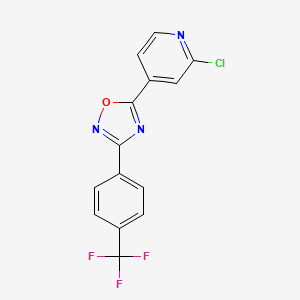

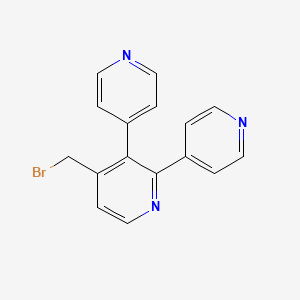

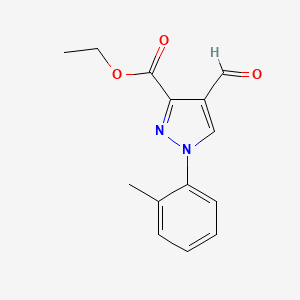
![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)
